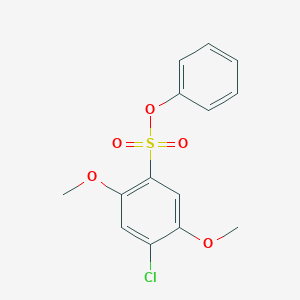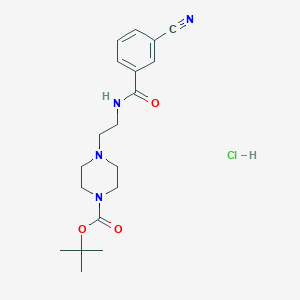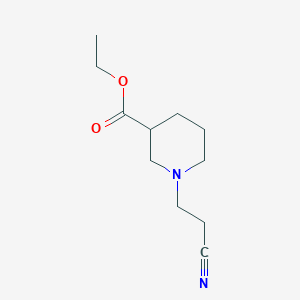![molecular formula C8H15ClN2O2 B2626016 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2241139-70-6](/img/structure/B2626016.png)
4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Decontamination Efficacy in Rat Skin Exposure
Studies have evaluated the efficacy of decontamination and antidotal treatments in rats percutaneously poisoned with organophosphates like soman. The use of specific antidotes, such as oximes and atropine, administered in combination with decontamination procedures, has shown effectiveness in mitigating the toxic effects of such compounds (Knez˘ević & Tadić, 1994).
Biological Activity of Heterocyclic Systems
The pharmacological potential of heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole scaffolds, which may include compounds similar to "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride," has been extensively reviewed. These compounds are noted for their antimicrobial, anti-inflammatory, and antitumor activities among others, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Photolytic Degradation of Environmental Contaminants
Research on the photolytic degradation of environmental contaminants has explored the stability and transformation of chemical compounds under various conditions. Such studies could be relevant to understanding the environmental behavior and degradation pathways of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" (Kasai & Kawai, 2008).
Antimicrobial Properties and Environmental Persistence
The occurrence, toxicity, and degradation of antimicrobial compounds like triclosan in the environment have been reviewed, providing insights into the persistence and potential toxic effects of such chemicals. This research might offer a comparative perspective on the environmental impact of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" and its derivatives (Bedoux et al., 2012).
Sorption Behavior of Chemical Compounds
The sorption behavior of chemical compounds, including herbicides, to soil and organic matter is crucial for understanding their environmental fate. Research in this area could inform the distribution, mobility, and potential remediation strategies for "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" in various environments (Werner et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULBNWPEMXWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC12CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)



![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)




![[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2625953.png)

![N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2625955.png)